20-Fold Enhanced Potency of trans-ACBD Relative to NMDA in Rat Cortical Wedge Depolarization Assay
trans-ACBD exhibits approximately 20-fold greater agonist activity than the endogenous agonist NMDA at NMDA receptors. In the rat brain cortical wedge preparation, a classical functional assay for excitatory amino acid receptor activity, trans-ACBD (compound 7b) was identified as a very potent agonist with activity substantially exceeding that of NMDA [1]. The cis isomer of ACBD displayed markedly reduced potency, being only one-third as active as NMDA, underscoring the critical role of stereochemistry in determining agonist efficacy [1].
| Evidence Dimension | NMDA receptor agonist potency (functional depolarization) |
|---|---|
| Target Compound Data | Approximately 20-fold more active than NMDA |
| Comparator Or Baseline | NMDA (endogenous agonist; reference baseline activity) |
| Quantified Difference | trans-ACBD is approximately 20× more potent than NMDA; cis-ACBD is 0.33× (1/3) as potent as NMDA |
| Conditions | Rat brain cortical wedge preparation (functional excitatory amino acid receptor assay); evaluation of depolarization induced by NMDA receptor activation |
Why This Matters
This 20-fold potency advantage over NMDA establishes trans-ACBD as a preferred pharmacological tool for robust NMDA receptor activation in functional assays where maximal agonist efficacy is required.
- [1] Allan RD, Hanrahan JR, Hambley TW, Johnston GAR, Mewett KN, Mitrovic AD. Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. J Med Chem. 1990;33(10):2905-2915. PMID: 2145435. DOI: 10.1021/jm00172a036. View Source
